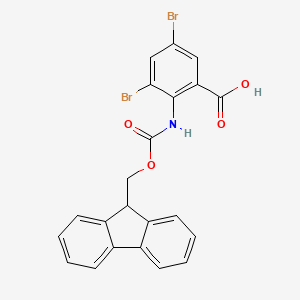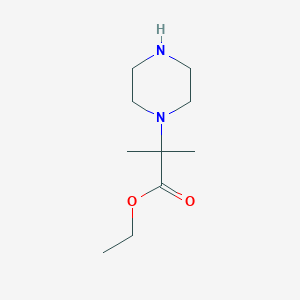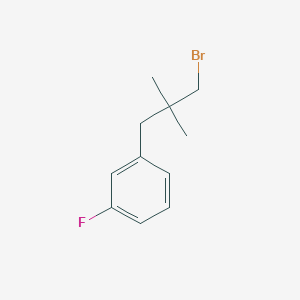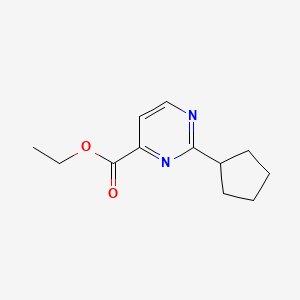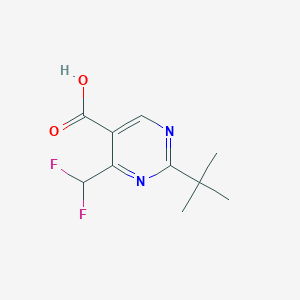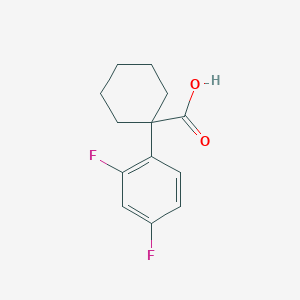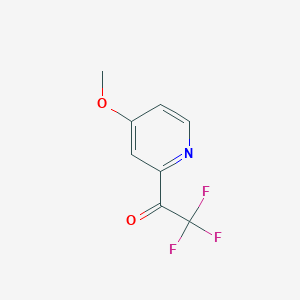
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone: , also known by its chemical formula C₈H₆F₃NO₂ , is a synthetic organic compound. Its systematic name is 2,2,2-trifluoro-1-(2-methoxypyridin-4-yl)ethanone . Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,2,2-trifluoroacetophenone with 4-methoxypyridine under appropriate conditions. The reaction typically proceeds via nucleophilic substitution at the carbonyl carbon, resulting in the formation of the desired product.
Reaction Conditions: The reaction conditions may involve the use of a base (such as potassium carbonate or sodium hydroxide) in an organic solvent (such as acetonitrile or dichloromethane). Temperature and reaction time play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation: The carbonyl group in the compound can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group to an alcohol is feasible.
Substitution: The pyridine ring can participate in substitution reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine or chlorine).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Formation of the alcohol derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential biological activity.
Medicine: May serve as a lead compound for drug development.
Industry: Used in the production of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are related compounds (such as 2,2,2-trifluoro-1-(2-fluoropyridin-3-yl)ethanone ), the uniqueness of 2,2,2-Trifluoro-1-(4-methoxypyridin-2-YL)ethanone lies in its specific substitution pattern and functional groups.
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-14-5-2-3-12-6(4-5)7(13)8(9,10)11/h2-4H,1H3 |
Clé InChI |
HSEGMOOXISTZSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
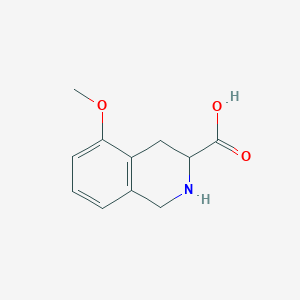
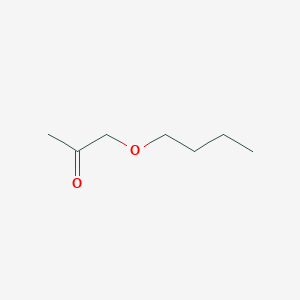
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
